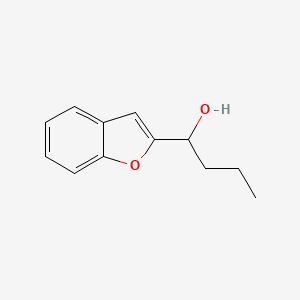

1-(1-ベンゾフラン-2-イル)ブタン-1-オール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(1-Benzofuran-2-yl)butan-1-ol” is a chemical compound with the molecular formula C12H14O2 . It is also known as a type of chemical entity .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

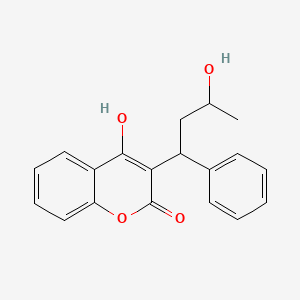

The molecular structure of “1-(1-Benzofuran-2-yl)butan-1-ol” consists of a benzofuran ring attached to a butan-1-ol group . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .科学的研究の応用

抗腫瘍活性

ベンゾフラン化合物、特に「1-(1-ベンゾフラン-2-イル)ブタン-1-オール」は、強力な抗腫瘍活性を示すことが明らかになっています . 例えば、一部の置換ベンゾフランは、さまざまな種類の癌細胞に対して有意な細胞増殖抑制効果を示しています .

抗菌特性

ベンゾフラン誘導体は、抗菌特性を持つことが発見されています . これにより、新しい抗菌薬の開発に適した候補となります。

抗酸化効果

ベンゾフラン化合物は、抗酸化作用を示すことが報告されています . この特性は、酸化ストレスによって引き起こされる病気の治療に役立つ可能性があります。

抗ウイルス用途

ベンゾフラン誘導体は、抗ウイルス活性を示すことも明らかになっています . 例えば、新規な環状ベンゾフラン化合物は、抗C型肝炎ウイルス活性を持つことが発見されています .

癌治療における可能性

ベンゾフラン誘導体は、癌治療に可能性を示しています . マウス肺癌モデルを用いたin vivo試験では、肺の転移性病変の増殖を抑制することで、有意な抗癌作用が示されました .

新規誘導体の合成

ベンゾフランのコア構造は、医薬品化学者によって、さまざまな疾患に適用できる新規誘導体の合成に使用されています . これらの新規誘導体は、従来の治療法よりも効果が高い、新しい治療法の開発につながる可能性があります。

将来の方向性

Benzofuran and its derivatives, including “1-(1-Benzofuran-2-yl)butan-1-ol”, have attracted considerable attention due to their wide range of biological and pharmacological applications . They are seen as potential natural drug lead compounds, especially in the search for efficient antimicrobial candidates . Future research will likely continue to explore the therapeutic potential of these compounds .

作用機序

Target of Action

1-(1-Benzofuran-2-yl)butan-1-ol is a derivative of benzofuran, a class of compounds known for their strong biological activities . Benzofuran compounds are ubiquitous in nature and have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary targets of these compounds are often cancer cells, where they can inhibit cell growth .

Mode of Action

Benzofuran derivatives have been shown to interact with their targets, often cancer cells, by inhibiting cell growth . This interaction results in changes at the cellular level, leading to the death of the cancer cells .

Biochemical Pathways

Benzofuran derivatives affect various biochemical pathways. They have been shown to exhibit anti-tumor activity, suggesting that they may interfere with the pathways involved in cell proliferation

Result of Action

The result of the action of 1-(1-Benzofuran-2-yl)butan-1-ol is the inhibition of cell growth, particularly in cancer cells . This leads to the death of these cells, thereby exhibiting its anti-tumor activity .

生化学分析

Biochemical Properties

These interactions can lead to a wide range of biological and pharmacological activities .

Cellular Effects

These compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

1-(1-benzofuran-2-yl)butan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-5-10(13)12-8-9-6-3-4-7-11(9)14-12/h3-4,6-8,10,13H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQFSQTYZAKMAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC2=CC=CC=C2O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90720543 |

Source

|

| Record name | 1-(1-Benzofuran-2-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342520-64-2 |

Source

|

| Record name | 1-(1-Benzofuran-2-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Azeto[1',2':1,2]pyrrolo[3,4-b]pyridine](/img/structure/B589319.png)

![3-(2-(4-(2-Fluoro-4-hydroxybenzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589325.png)

![(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-trien-6-ol](/img/structure/B589327.png)

![1,7-Diazabicyclo[4.2.0]oct-3-EN-8-one](/img/structure/B589329.png)